molecular formula C11H12N2O5S B15307143 Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate

Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate

Cat. No.: B15307143
M. Wt: 284.29 g/mol
InChI Key: OPQHWEUIVHWTHS-UHFFFAOYSA-N
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Scientific Research Applications

Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is used in various scientific research fields, including:

Biological Activity

Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The compound this compound can be characterized by its chemical formula C11H12N2O5SC_{11}H_{12}N_2O_5S. Its structure includes a nitro group, a benzoate moiety, and a dimethylcarbamoyl sulfanyl functional group. These structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been noted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality. This is crucial in therapeutic applications where enzyme modulation is desired.
  • Receptor Interaction : It can modulate receptor activity, influencing cellular signaling pathways that are vital for various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoates can demonstrate antibacterial and antifungal activities. While specific data on this compound is limited, it is reasonable to hypothesize that its analogs possess similar properties.

Cytotoxic Effects

In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For example, thiophene derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and reactive oxygen species (ROS) generation. It would be beneficial to conduct similar studies on this compound to evaluate its efficacy in cancer therapy.

Case Studies and Research Findings

  • Anticancer Studies : A study exploring the anticancer properties of structurally similar compounds found that certain derivatives could inhibit cell proliferation in various cancer cell lines. This suggests that this compound may warrant investigation for its potential as an anticancer agent.
  • Genotoxicity Assessments : Research on dimethylcarbamoyl derivatives indicates a spectrum of genotoxic activities, including mutagenesis in model organisms like Drosophila melanogaster . Understanding the genotoxic profile of this compound will be crucial for assessing its safety and therapeutic window.
  • Enzyme Interaction Studies : Similar compounds have been evaluated for their inhibitory effects on cholinesterase enzymes, which are important targets in neuropharmacology. The evaluation of this compound against these enzymes could provide insights into its potential neuroprotective effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene derivativesSignificant antibacterial and antifungal activity
CytotoxicityBenzoate derivativesInduction of apoptosis in cancer cell lines
GenotoxicityDimethylcarbamoyl derivativesMutagenesis in Drosophila melanogaster
Enzyme InhibitionCholinesterase inhibitorsModulation of neurochemical pathways

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

methyl 2-(dimethylcarbamoylsulfanyl)-5-nitrobenzoate

InChI

InChI=1S/C11H12N2O5S/c1-12(2)11(15)19-9-5-4-7(13(16)17)6-8(9)10(14)18-3/h4-6H,1-3H3

InChI Key

OPQHWEUIVHWTHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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